![molecular formula C6H8N2OS B14344485 2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide CAS No. 99418-03-8](/img/structure/B14344485.png)
2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiabicyclo[310]hex-3-ene-6-carbohydrazide is a complex organic compound characterized by a bicyclic structure containing sulfur
Méthodes De Préparation
The synthesis of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide typically involves the reaction of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid with hydrazine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Applications De Recherche Scientifique
2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit or activate specific biochemical pathways. This interaction is crucial for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide can be compared with other similar compounds such as:
2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid: This compound shares a similar bicyclic structure but lacks the hydrazide group, making it less reactive in certain chemical reactions.
2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxamide: Another related compound, differing by the presence of an amide group instead of a hydrazide, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
99418-03-8 |
|---|---|
Formule moléculaire |
C6H8N2OS |
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
2-thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide |
InChI |
InChI=1S/C6H8N2OS/c7-8-6(9)4-3-1-2-10-5(3)4/h1-5H,7H2,(H,8,9) |
Clé InChI |
HTRPVOPLLUTLKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2C1C2C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


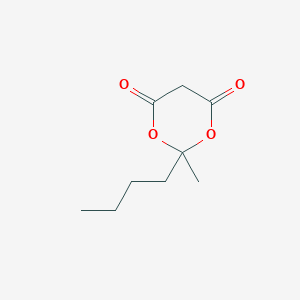



![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)
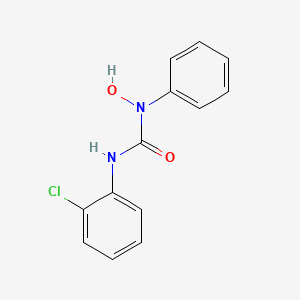
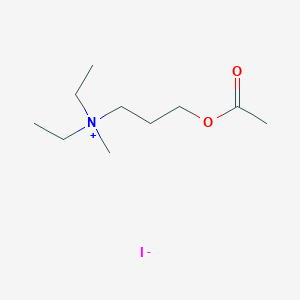

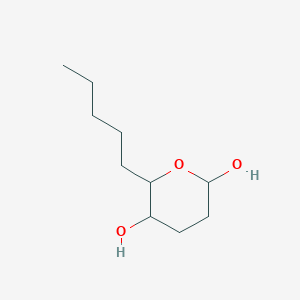
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)

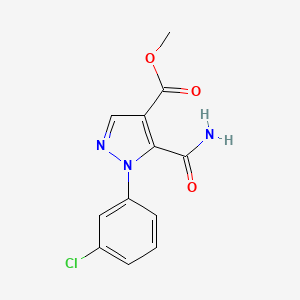
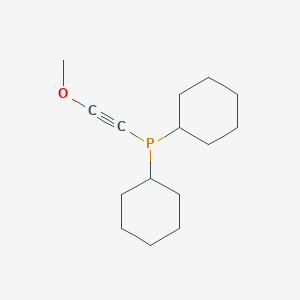
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
